Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a chromeno-oxazine derivative characterized by a fused chromene and oxazine ring system. Its structure includes a 2-methoxyethyl substituent at position 9, a methyl group at position 2, and an ethyl benzoate ester linked via an ether bond at position 2. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its 3D conformation, which is essential for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 4-[[9-(2-methoxyethyl)-2-methyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7/c1-4-29-24(27)16-5-7-17(8-6-16)32-22-15(2)31-23-18(21(22)26)9-10-20-19(23)13-25(14-30-20)11-12-28-3/h5-10H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLJUVOKWQBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique chromeno-oxazine structure which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 373.43 g/mol.
Biological Activity
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of this compound showed a reduction in oxidative stress markers in vitro .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a case study involving a related compound indicated a dose-dependent inhibition of cell proliferation in breast cancer cells .
3. Anti-inflammatory Effects
this compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Experimental models have shown a significant decrease in paw edema in rats treated with this compound .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of NF-kB Pathway: By blocking the NF-kB signaling pathway, the compound reduces inflammation and cell survival in cancer cells.
- Induction of Apoptosis: The activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.
Research Findings
Case Studies
- Breast Cancer Cell Line Study: A study involving MCF-7 cells treated with this compound showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours.
- Inflammation Model: In a rat model of paw edema induced by carrageenan, administration of the compound led to a reduction in swelling by approximately 40% compared to control groups.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in medicinal applications due to its unique structural features that may contribute to biological activity.
Anticancer Properties
Research indicates that derivatives of oxazin compounds often exhibit anticancer properties. The specific structure of Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate could enhance its efficacy against certain cancer cell lines. Studies have demonstrated that similar oxazin derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Compounds containing chromene and oxazine moieties have been reported to exhibit significant antibacterial and antifungal activities. This suggests that this compound may be effective against a range of pathogens .
Material Science
In material science, the compound's unique chemical structure allows for potential applications in the development of advanced materials.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials. Its ability to form strong intermolecular interactions can lead to improved durability and stability in various applications .
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be explored as a component in coatings and adhesives. Its incorporation may provide enhanced adhesion properties and resistance to environmental degradation .
Agricultural Chemistry
The agricultural sector can benefit from the applications of this compound as well.
Pesticide Development
Given the antimicrobial properties observed in similar compounds, this compound could be investigated for use as a pesticide or fungicide. Its efficacy against agricultural pests would need thorough evaluation through field trials and toxicological assessments .
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator due to its structural analogies with known growth-promoting substances. Further research could elucidate its effects on plant physiology and growth patterns .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The chromeno-oxazine scaffold is shared with several derivatives, but substituent variations significantly influence properties:
Key Observations :
- Substituent Position : The 2-methoxyethyl group (target) provides flexibility and moderate polarity compared to rigid aryl groups (e.g., 2,4-dimethoxyphenyl in ), which may affect binding pocket interactions.
Ethyl Benzoate Derivatives with Heterocyclic Moieties ()
Compounds such as I-6230 (pyridazin-3-yl) and I-6373 (3-methylisoxazol-5-yl) share the ethyl benzoate backbone but differ in heterocyclic attachments:
| Compound | Heterocyclic Group | Potential Biological Implications |
|---|---|---|
| I-6230 | Pyridazin-3-yl | Enhanced hydrogen bonding (pyridazine’s N atoms) for enzyme inhibition. |
| I-6373 | 3-Methylisoxazol-5-yl | Increased metabolic stability (methyl group) and possible kinase selectivity. |
| Target | Chromeno-oxazine | Bulkier fused ring system may limit off-target effects but reduce solubility. |
SAR Note: The chromeno-oxazine core in the target compound introduces steric hindrance compared to smaller heterocycles (e.g., pyridazine), which may limit its utility in targets requiring deep binding pockets.
Antioxidant Activity Comparison ()
While the target compound lacks hydroxyl groups, highlights that ortho-dihydroxy substituents (e.g., in catechol derivatives) significantly enhance radical scavenging (IC50 < 10 μg/mL). By contrast, methoxy groups (as in the target) are electron-donating but less reactive toward radicals. This suggests the target compound may have weaker antioxidant activity compared to hydroxylated analogs, though ester groups could confer alternative mechanisms (e.g., chelation).
Research Findings and Gaps
- Structural Insights: X-ray crystallography using SHELX or WinGX is essential for confirming the chromeno-oxazine conformation, particularly the chair/boat configuration of the oxazine ring.
- Biological Data Gap: No direct evidence on the target compound’s bioactivity is provided. Comparative analysis relies on structural analogs (e.g., chlorinated derivatives in ) and ethyl benzoate SAR ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
